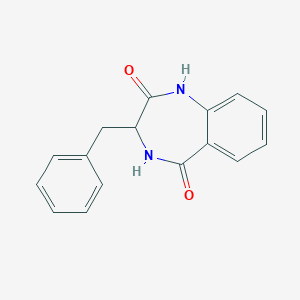

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Description

Properties

IUPAC Name |

3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYQGXYNQRRATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395057 | |

| Record name | 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10167-35-8 | |

| Record name | 3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking the Structural Nuances of 1,4-Benzodiazepine-2,5-diones: A Guide to ¹H and ¹³C NMR Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodiazepine-2,5-dione scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Unambiguous structural characterization is paramount for drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.[1] This guide provides an in-depth analysis of ¹H and ¹³C NMR spectroscopy as applied to 1,4-benzodiazepine-2,5-diones. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind experimental choices, offers validated protocols, and interprets spectral data with the nuance required by research and development professionals. We will explore characteristic chemical shifts, coupling constants, and advanced 2D NMR techniques to provide a comprehensive framework for the structural elucidation of this critical class of compounds.

Introduction: The Central Role of NMR in Benzodiazepine Development

1,4-Benzodiazepine-2,5-diones are a privileged scaffold in drug discovery, renowned for their diverse biological activities, including anxiolytic, anticonvulsant, and anti-HIV properties.[2] The precise arrangement of substituents on the bicyclic framework dictates the molecule's interaction with biological targets, making rigorous structural confirmation a non-negotiable aspect of synthesis and development.

Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled window into the molecular structure, providing detailed information about the chemical environment of each atom.[1] Unlike other analytical techniques, NMR allows for the complete mapping of the carbon-hydrogen framework and the relative orientation of substituents, making it indispensable for confirming identities, assessing purity, and distinguishing between isomers. This guide is structured to serve as a practical, field-proven resource for scientists engaged in the synthesis and characterization of these vital compounds.

Foundational Principles and Experimental Design

A successful NMR analysis is built upon a robust experimental design. The choices made during sample preparation and data acquisition directly impact spectral quality and the reliability of the resulting structural interpretation.

The Causality Behind Solvent Selection

The choice of a deuterated solvent is the first critical decision. It is not merely a matter of solubility but a parameter that can significantly influence the resulting spectrum.

-

Chloroform-d (CDCl₃): Often the first choice due to its excellent solubilizing power for many organic compounds and its relatively simple solvent signal. However, it is a non-polar, aprotic solvent and may not be suitable for compounds with significant hydrogen-bonding potential. Protons involved in hydrogen bonding (like N-H) may appear as very broad signals or be difficult to observe.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent, ideal for less soluble compounds. Crucially, it is a hydrogen bond acceptor, which slows down the chemical exchange of N-H protons. This results in sharper, more easily identifiable amide proton signals, which are often crucial for confirming the dione structure. The residual water peak in DMSO-d₆ is less affected by solutes compared to other solvents.[3]

-

Methanol-d₄ (CD₃OD): A polar, protic solvent. The deuterium on the hydroxyl group can exchange with labile protons (e.g., N-H) in the analyte, causing those signals to disappear from the ¹H NMR spectrum. This D₂O exchange is a powerful diagnostic tool for identifying amide protons.

Expert Insight: For 1,4-benzodiazepine-2,5-diones, starting with CDCl₃ is common. However, if N-H protons are of interest or if solubility is a challenge, acquiring a second spectrum in DMSO-d₆ is a self-validating step that provides complementary and often definitive information. The stability of the compound can also be influenced by the solvent's polarity.[4]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure high-quality, reproducible data.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the purified 1,4-benzodiazepine-2,5-dione sample.

-

Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

-

Dissolution: Gently agitate the tube or use a vortex mixer to ensure complete dissolution of the sample. A brief sonication may aid dissolution if necessary.

Step 2: NMR Data Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

-

Shimming: Shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Technique: Proton-decoupled (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.[5]

-

Step 3: Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Diagram: Standard NMR Analysis Workflow

Caption: A validated workflow for NMR sample preparation and data acquisition.

Interpreting the Spectra: ¹H NMR Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration.

Diagram: Core Structure and Proton Numbering

Caption: How 2D NMR techniques reveal molecular connectivity.

Conclusion

The structural elucidation of 1,4-benzodiazepine-2,5-diones is a critical task in pharmaceutical research and development. A methodical approach to NMR analysis, grounded in a solid understanding of experimental design and spectral interpretation, is the key to success. By leveraging both 1D (¹H and ¹³C) and advanced 2D NMR techniques, researchers can achieve unambiguous and definitive characterization of their target molecules. This guide provides the foundational knowledge and practical protocols necessary to confidently apply NMR spectroscopy, ensuring the scientific integrity of data and accelerating the drug development pipeline.

References

- Tahan, A., & Alimohammadi, F. (2022). Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. Journal of Chemical Health Risks.

-

Al-Trawneh, S. A., & Taha, M. O. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Molecules, 26(11), 3123. [Link]

-

Wiley-VCH. (2025). Diazepam Spectra. SpectraBase. [Link]

-

Wiley-VCH. (2025). Diazepam ¹H NMR Chemical Shifts. SpectraBase. [Link]

-

Hassan, M. U., & Casy, A. F. (1987). Carbon‐13 NMR shift data of some 3H‐1,4‐benzodiazepine‐2,5(1H, 4H)‐diones. Magnetic Resonance in Chemistry, 25(7), 557-559. [Link]

-

Reddymasu, S., et al. (2019). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. RSC Advances, 9(42), 24459-24467. [Link]

-

Singh, S. P., Parmar, S. S., Farnum, S. A., & Stenberg, V. I. (1978). Fourier transform ¹³C NMR analysis of benzodiazepines. Journal of Heterocyclic Chemistry, 15(7), 1083-1087. [Link]

-

Tahan, A., & Alimohammadi, F. (2022). Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. SID.ir. [Link]

-

National Center for Biotechnology Information. (n.d.). Diazepam. PubChem. [Link]

-

Wiley-VCH. (2025). Diazepam ¹³C NMR Chemical Shifts. SpectraBase. [Link]

-

Bernardini, A., Viallefont, P., Essassi, E. M., & Zniber, R. (1982). ¹³C NMR spectra of benzodiazepinones: Application to isomeric structure determination. Magnetic Resonance in Chemistry, 18(3), 134-137. [Link]

- Bojarski, J. T., Mokrosz, J. L., Barton, H. J., & Paluchowska, M. H. (1985). Recent progress in the chemistry of 1,4-benzodiazepines. Advances in Heterocyclic Chemistry, 38, 229-281.

-

Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Thi-Qar, 16(1). [Link]

-

Cook, J. M., et al. (2007). A Study of the Structure-Activity Relationship of GABAA-Benzodiazepine Receptor Bivalent Ligands by Conformational Analysis with Low Temperature NMR and X-ray Analysis. Current Topics in Medicinal Chemistry, 7(15), 1467-1476. [Link]

-

Fiveable Inc. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes. [Link]

-

University of Wisconsin. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Zhang, W., & Zhang, A. (2009). Microwave-Assisted Fluorous Synthesis of a 1,4-Benzodiazepine-2,5-dione Library. Journal of Combinatorial Chemistry, 11(6), 987-993. [Link]

-

Pinto, D. C. G. A., Silva, A. M. S., & Levita, G. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 396-417. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shift. Spectroscopy: Structure Determination. [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

Sources

The Ascendant Therapeutic Potential of 1,4-Benzodiazepine-2,5-dione Scaffolds: A Technical Guide for Drug Discovery

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The 1,4-benzodiazepine-2,5-dione core is a compelling heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique three-dimensional structure, which often mimics peptide beta-turns, allows for diverse biological interactions, making it a "privileged structure" in medicinal chemistry.[1] This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of 1,4-benzodiazepine-2,5-dione derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Synthetic Strategies: Building the Core and Its Diversity

The therapeutic promise of 1,4-benzodiazepine-2,5-diones is intrinsically linked to the synthetic methodologies that allow for the creation of diverse compound libraries. Understanding these synthetic routes is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Key Synthetic Approaches

Several robust methods have been developed for the synthesis of the 1,4-benzodiazepine-2,5-dione scaffold. These include:

-

Ugi Four-Component Condensation: This powerful multi-component reaction offers a highly efficient two-step process for generating diverse 1,4-benzodiazepine-2,5-diones. The Ugi reaction allows for the combination of an isocyanide, a carboxylic acid (such as an anthranilic acid derivative), an amine, and a carbonyl compound to rapidly assemble a precursor that can then be cyclized.[2] This method is particularly advantageous for creating large and diverse libraries for high-throughput screening.

-

Solid-Phase Synthesis: For the systematic exploration of SAR, solid-phase synthesis provides a high-throughput and automatable approach. This method typically involves the attachment of one of the building blocks to a solid support, followed by sequential reactions to construct the benzodiazepine-2,5-dione core. This technique has been successfully employed to generate large libraries of these compounds.[3][4]

-

Ring Expansion of 3-Aminoquinoline-2,4-diones: A novel approach involves the base-promoted molecular rearrangement of 3-aminoquinoline-2,4-diones to furnish the 1,4-benzodiazepine-2,5-dione scaffold.[5][6] This method offers an alternative pathway to access this important heterocyclic system.

Illustrative Synthetic Workflow: Ugi Condensation and Cyclization

The following diagram illustrates a generalized workflow for the synthesis of 1,4-benzodiazepine-2,5-diones via the Ugi four-component reaction followed by an acid-activated cyclization.

Caption: Ugi synthesis of 1,4-benzodiazepine-2,5-diones.

A Spectrum of Biological Activities: From Cancer to CNS Disorders

The 1,4-benzodiazepine-2,5-dione scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a versatile platform for the development of novel therapeutics.

Anticancer Activity: Targeting Key Cellular Processes

A significant body of research highlights the potential of 1,4-benzodiazepine-2,5-diones as potent anticancer agents.[7] These compounds have been shown to exert their effects through various mechanisms:

-

Inhibition of Protein Synthesis: Certain derivatives have been identified as potent inhibitors of protein synthesis in cancer cells, leading to cell cycle arrest and apoptosis.[8][9] A notable example is compound 52b , which demonstrated significant tumor growth prevention in a non-small-cell lung cancer xenograft model with no observable toxicity.[9]

-

Disruption of Protein-Protein Interactions: The scaffold can serve as a template to inhibit critical protein-protein interactions involved in cancer progression. For instance, derivatives have been developed as antagonists of the p53-Hdm2 interaction, a key pathway in tumor suppression.[10][11] By disrupting this interaction, these compounds can reactivate the tumor suppressor functions of p53.

-

Tubulin Polymerization Inhibition: Some 1,4-benzodiazepine derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization, a crucial process for cell division.[12]

The following diagram illustrates the multifaceted anticancer mechanisms of 1,4-benzodiazepine-2,5-diones.

Caption: Anticancer mechanisms of 1,4-benzodiazepine-2,5-diones.

Table 1: Anticancer Activity of Representative 1,4-Benzodiazepine-2,5-dione Derivatives

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |

| 11a | 60 human tumor cell lines (average) | 0.24 | Protein Synthesis Inhibition | [9] |

| 52b | NCI-H522 (Lung) | Potent (in vivo efficacy) | Protein Synthesis Inhibition | [9] |

Antimicrobial and Antiviral Properties

The therapeutic utility of this scaffold extends to infectious diseases.

-

Antimicrobial Activity: Derivatives of 1,4-benzodiazepine-2,5-diones have demonstrated promising activity against various bacterial strains, including those resistant to current antibiotics.[13] Some compounds have shown efficacy against Mycobacterium tuberculosis.[5][14] The mechanism of action for their antimicrobial effects is still under investigation but may involve interference with bacterial quorum sensing.[14]

-

Antiviral Activity: The 1,4-benzodiazepine scaffold has been a fruitful starting point for the development of antiviral agents. Notably, derivatives have been identified as inhibitors of the human immunodeficiency virus type 1 (HIV-1) by targeting the reverse transcriptase enzyme.[15] Additionally, this class of compounds has shown potential against the respiratory syncytial virus (RSV).[16][17][18]

Central Nervous System (CNS) Activity

The classical application of benzodiazepines lies in their effects on the central nervous system. While many of the well-known CNS-acting benzodiazepines are not 2,5-diones, this scaffold has also been explored for its potential to modulate CNS targets.

-

GABAA Receptor Modulation: The primary mechanism of action for the CNS effects of classical benzodiazepines is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[19][20][21] This leads to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[20] Some 1,4-benzodiazepine-2,5-dione derivatives have been shown to exhibit CNS-depressant and anticonvulsant activities.[22]

-

Melanocortin Receptor Agonism: In a departure from the classical GABAergic mechanism, certain 1,4-benzodiazepine-2,5-diones have been identified as potent agonists of melanocortin receptors, which are involved in feeding behavior and energy homeostasis.[23] This highlights the scaffold's versatility in targeting different receptor systems.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research, this section provides a standardized protocol for assessing the in vitro anticancer activity of novel 1,4-benzodiazepine-2,5-dione derivatives.

Protocol: In Vitro Anticancer Activity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., NCI-H522, MCF-7, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Test compound (1,4-benzodiazepine-2,5-dione derivative) dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well microplates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and positive control in complete medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include wells with untreated cells (negative control) and vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

-

Viability Assay (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion and Future Directions

The 1,4-benzodiazepine-2,5-dione scaffold represents a highly versatile and privileged structure in medicinal chemistry, with a broad spectrum of demonstrated biological activities. Its potential as a source of novel anticancer, antimicrobial, antiviral, and CNS-acting agents is well-established. Future research should focus on the continued exploration of diverse chemical space around this core, aided by efficient synthetic methodologies like multi-component reactions and solid-phase synthesis. A deeper understanding of the mechanisms of action, particularly for antimicrobial and antiviral activities, will be crucial for the rational design of next-generation therapeutics. The continued application of structure-based drug design will undoubtedly lead to the development of potent and selective drug candidates based on the remarkable 1,4-benzodiazepine-2,5-dione scaffold.

References

- Current time information in Sydney, AU. (n.d.). Google.

-

Keating, T. A., & Armstrong, R. W. (1996). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. The Journal of Organic Chemistry, 61(25), 8935–8939. [Link]

-

Boojamra, C. G., Burow, K. M., Thompson, L. A., & Ellman, J. A. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 62(5), 1240–1256. [Link]

-

Wrobel, Z., & Kwast, A. (2016). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. [Link]

-

Wrobel, Z., & Kwast, A. (2016). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. The Journal of Organic Chemistry, 81(22), 11044–11051. [Link]

-

Yu, B., Qi, P.-P., Li, Y.-H., Wang, Y.-T., Kuang, X.-J., Zhang, J., ... & Liu, H.-M. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891–14915. [Link]

-

Yu, B., Qi, P.-P., Li, Y.-H., Wang, Y.-T., Kuang, X.-J., Zhang, J., ... & Liu, H.-M. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed. [Link]

-

Storz, M. P., Mauri, A., & D'Orazio, G. (2018). Homophenylalanine-derived benzo[5]diazepine-2,5-diones are strong bacterial quorum sensing inhibitors. ResearchGate. [Link]

-

Goff, D. A., & Zuckermann, R. N. (1996). Solid-phase synthesis of defined 1,4-benzodiazepine-2,5-dione mixtures. The Journal of Organic Chemistry, 61(25), 8935–8939. [Link]

-

Studies in the Antimicrobial Activities of Some Newly Synthesized[5] Substituted Benzodiazepines by Disc Diffusion Method and MIC Methods. (n.d.). International Journal of Current Research and Review.

-

Joseph, C. G., Wilson, K. R., Wood, M. S., Sorenson, N. B., Phan, D. V., Xiang, Z., ... & Haskell-Luevano, C. (2008). The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies. PubMed. [Link]

-

The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. (2008). ResearchGate. [Link]

-

Leonard, K., Marugan, J. J., Raboisson, P., Calvo, R., Gushue, J. M., Koblish, H. K., ... & Lu, T. (2006). Novel 1,4-benzodiazepine-2,5-diones as Hdm2 Antagonists With Improved Cellular Activity. Bioorganic & Medicinal Chemistry Letters, 16(13), 3463–3468. [Link]

-

Pauwels, R., Andries, K., Debyser, Z., Van Daele, P., Schols, D., Stoffels, P., ... & De Clercq, E. (1994). New tetrahydroimidazo[4,5,1-jk][5]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs. PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel Rigid 1,4-Benzodiazepine-2,5-dione Chimeric Scaffolds. (2008). ResearchGate. [Link]

- Khan, I., Ibrar, A., Abbas, N., & Khan, A. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.

-

Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. (2021). The Journal of Organic Chemistry. [Link]

-

biological properties of 1,5-benzodiazepine-2,4-diones. (2024). ResearchGate. [Link]

-

Akssira, M., Boumzebra, M., Kasmi, H., Dahdouh, A., Roumestant, M. L., & Viallefont, P. (1994). New routes to 1,4-benzodiazepin-2,5-diones. Africa Research Connect. [Link]

-

Recent development in[5]benzodiazepines as potent anticancer agents: a review. (n.d.). PubMed. [Link]

- 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. (n.d.).

-

Cummings, M. D., Farnsworth, D. W., Gushue, J. M., Lattanze, J., Leonard, K., Maroney, A. C., ... & Player, M. R. (2006). Enhanced pharmacokinetic properties of 1,4-benzodiazepine-2,5-dione antagonists of the HDM2-p53 protein-protein interaction through structure-based drug design. PubMed. [Link]

-

Carter, M. C., Alber, D. G., Baxter, R. C., Bithell, S. K., Budworth, J., Chubb, A., ... & Powell, K. L. (2006). 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus. PubMed. [Link]

-

In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. (2024). PubMed Central. [Link]

-

Benzodiazepine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Mechanism of Action. (n.d.). Benzodiazepine Information Coalition. Retrieved January 14, 2026, from [Link]

- New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities. (n.d.). Sílice (CSIC).

-

Osman, A. N., el-Gendy, A. A., Omar, R. H., Wagdy, L., & Omar, A. H. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. PubMed. [Link]

- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.).

-

1,4-Benzodiazepine-2,5-dione scaffold, 2. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

The Novel [4,5-e][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. (n.d.). NIH.

-

antimicrobial activity of some newly synthesized benzodiazepines. (2016). ResearchGate. [Link]

- 1,4-Benzodiazepines As Inhibitors of Respir

-

Teli, S., Teli, P., Soni, S., Sahiba, N., & Agarwal, S. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694–3714. [Link]

- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen.

-

Sharma, S., Sharma, P. C., & Monga, V. (2020). Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. PubMed. [Link]

-

Vasilev, A., Zhelyazkova, S., Valcheva, V., & Vasileva-Lukanova, B. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]

-

Design, Synthesis, and Antimicrobial Studies of Novel Derivatives: Benzoxazepine-4,7-dione and Benzodiazepine-4,7-dione. (2019). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists with improved cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhanced pharmacokinetic properties of 1,4-benzodiazepine-2,5-dione antagonists of the HDM2-p53 protein-protein interaction through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. saudijournals.com [saudijournals.com]

- 14. researchgate.net [researchgate.net]

- 15. New tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. tsijournals.com [tsijournals.com]

- 20. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 21. benzoinfo.com [benzoinfo.com]

- 22. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 1,4-Benzodiazepine-2,5-diones: A New Paradigm in Therapeutic Agent Discovery

An In-depth Technical Guide for Drug Development Professionals

Abstract

The benzodiazepine scaffold has long been a cornerstone of medicinal chemistry, traditionally associated with central nervous system (CNS) modulation via the GABA-A receptor. However, the exploration of the 1,4-benzodiazepine-2,5-dione (BZD) subclass has unveiled a remarkable departure from this classical mechanism, revealing potent activities in oncology, infectious diseases, and beyond. This guide provides a comprehensive technical overview of the discovery and development of this versatile scaffold, delving into its synthesis, mechanisms of action, and therapeutic potential. We will explore the causality behind key experimental choices, present detailed protocols for synthesis and biological evaluation, and summarize critical structure-activity relationship (SAR) data, offering a robust resource for researchers aiming to harness the power of this "privileged structure."

From Anxiolytics to Broad-Spectrum Therapeutics: A Rationale for Scaffold Evolution

The story of benzodiazepines began with the discovery of chlordiazepoxide in 1955, leading to a class of drugs that primarily enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, anxiolytic, and anticonvulsant properties.[1][2] This action is mediated by binding to a specific site on the GABA-A receptor, increasing chloride ion influx and hyperpolarizing the neuron.[3][4]

However, the therapeutic landscape is in constant need of novel chemical matter to address complex diseases like cancer and antibiotic-resistant infections. The 1,4-benzodiazepine scaffold was identified as a "privileged structure"—a molecular framework capable of binding to multiple, unrelated biological targets. The strategic modification of this core, specifically the introduction of a second carbonyl group to create the 1,4-benzodiazepine-2,5-dione, fundamentally altered its pharmacological profile. This change shifted the focus away from the CNS and toward new targets, such as protein-protein interactions and bacterial processes.[5][6] This guide focuses on these non-classical applications that define the modern therapeutic potential of the BZD scaffold.

Constructing the Core: Synthesis of the 1,4-Benzodiazepine-2,5-dione Scaffold

The accessibility and derivatization of the BZD scaffold are crucial for library synthesis and SAR studies. Two powerful methods have become prominent: the Ugi four-component reaction for solution-phase synthesis and solid-phase synthesis for high-throughput library generation.

Ugi Four-Component Condensation: A Convergent Approach

The Ugi reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex molecules from simple starting materials. Its application to BZD synthesis provides a remarkable two-step procedure that allows for extensive molecular diversity.[7] The core principle is to first generate an α-acylaminoamide intermediate, which then undergoes an acid-activated cyclization to form the desired benzodiazepine ring. This method avoids the limitations of traditional syntheses that rely on pre-functionalized amino acids.[7]

This protocol is a representative example based on established literature.[7]

Step 1: Ugi Reaction (Formation of α-Acylaminoamide Intermediate)

-

To a solution of an anthranilic acid (1.0 eq) in methanol (MeOH), add an aldehyde (1.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add an α-amino ester (1.1 eq) to the solution, followed by a convertible isocyanide (e.g., 1-isocyanocyclohexene, 1.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude α-acylaminoamide intermediate by column chromatography on silica gel.

Step 2: Cyclization (Formation of 1,4-Benzodiazepine-2,5-dione)

-

Dissolve the purified Ugi product (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the mixture at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the final 1,4-benzodiazepine-2,5-dione product by column chromatography or recrystallization.

Solid-Phase Synthesis: Enabling High-Throughput Discovery

For the generation of large chemical libraries for screening, solid-phase synthesis is the method of choice. This approach allows for the systematic variation of three key components: anthranilic acids, α-amino esters, and alkylating agents, facilitating the creation of thousands of unique compounds.[8][9][10]

The general strategy involves immobilizing a building block on a resin support, followed by sequential chemical transformations, with purification achieved by simple washing and filtration. The final product is then cleaved from the resin.

Caption: High-level workflow for solid-phase synthesis of 1,4-BZD-2,5-diones.

Therapeutic Applications in Oncology

A significant breakthrough for the BZD scaffold was its identification as a potent inhibitor of critical protein-protein interactions (PPIs) in cancer pathways and as an inhibitor of protein synthesis.

Antagonism of the p53-HDM2 Interaction

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, p53 is not mutated but is instead inactivated by its negative regulator, Human Double Minute 2 (HDM2). HDM2 binds to p53, promoting its degradation.[11] Disrupting this interaction is a key therapeutic strategy to reactivate p53 in cancer cells.

Libraries of 1,4-benzodiazepine-2,5-diones were screened and identified as effective small-molecule antagonists of the p53-HDM2 interaction.[5][12] These compounds act as structural mimics of the key p53 alpha-helix, binding to a deep hydrophobic pocket on the surface of HDM2, thereby preventing p53 from docking and being targeted for destruction.[11][13]

Caption: BZDs block the HDM2 pocket, preventing p53 degradation and restoring apoptosis.

This protocol outlines a competitive binding assay to quantify the ability of BZD compounds to disrupt the p53-HDM2 interaction.[12]

-

Reagents:

-

Recombinant human HDM2 protein.

-

Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53).

-

Assay Buffer (e.g., PBS, 0.01% Tween-20).

-

BZD test compounds dissolved in DMSO.

-

-

Procedure:

-

In a 384-well microplate, add a fixed concentration of HDM2 protein and fluorescent p53 peptide to each well.

-

Add serial dilutions of the BZD test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

High polarization indicates the fluorescent peptide is bound to the large HDM2 protein.

-

Low polarization indicates the peptide has been displaced by the BZD compound and is tumbling freely in solution.

-

Plot the polarization values against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Inhibition of Protein Synthesis

More recently, screening of BZD libraries against the NCI-60 human tumor cell line panel identified compounds with potent, broad-spectrum anticancer activity.[8][14] Mechanistic studies for a lead compound, 52b , revealed that its antitumor effects were not due to p53-HDM2 inhibition but rather through the potent inhibition of protein synthesis.[8][14][15] Polysome profile analysis confirmed that compound 52b caused a dose-dependent decrease in polysomes with a concomitant increase in the 80S monosome peak, a classic signature of a translation initiation inhibitor.[15] This compound demonstrated significant tumor growth inhibition in a non-small-cell lung cancer xenograft mouse model with no observable toxicity.[15]

Table 1: Anticancer Activity of Representative 1,4-Benzodiazepine-2,5-diones

| Compound | Target/Mechanism | Activity Metric | Value | Cell Line/Model | Reference |

| 11a | Protein Synthesis | Avg. GI₅₀ | 0.24 µM | NCI-60 Panel | [8][14] |

| 52b | Protein Synthesis | GI₅₀ | < 10 nM | NCI-H522 (Lung) | [8][14] |

| Optimized BZD | p53-HDM2 | FP IC₅₀ | 0.7 µM | In vitro assay | [13] |

Therapeutic Applications in Infectious Diseases

The structural diversity of the BZD scaffold has also led to the discovery of potent antimicrobial agents, offering new avenues to combat bacterial and parasitic infections.

Antibacterial and Antitubercular Activity

Several studies have reported the synthesis and evaluation of BZDs with significant antibacterial properties.[16][17] Derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. Notably, certain BZDs displayed significant activity against Mycobacterium tuberculosis, with MIC values as low as 1.55 µg/mL.[9] Docking studies suggest that these compounds may act by inhibiting the enoyl acyl carrier protein, a key enzyme in fatty acid biosynthesis.[9] Another novel mechanism identified is the interference with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[18]

This protocol describes the broth microdilution method for assessing antimicrobial potency.

-

Preparation:

-

Prepare a stock solution of the BZD test compound in DMSO.

-

Grow a fresh culture of the target bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Adjust the bacterial culture to a concentration of 0.5 McFarland standard.

-

-

Procedure:

-

In a 96-well microplate, add broth medium to all wells.

-

Create a two-fold serial dilution of the BZD stock solution across the plate. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.

-

Inoculate all wells (except the negative control) with the standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

-

Neurological Context and Future Perspectives

It is critical to distinguish the therapeutic profile of novel 1,4-benzodiazepine-2,5-diones from that of classical benzodiazepines. Chronic use of traditional benzodiazepines, particularly in elderly populations, has been associated with an increased risk of cognitive decline and dementia, including Alzheimer's disease.[19][20][21] These effects are linked to their action on GABA-A receptors.

To date, the novel BZDs developed as anticancer and antimicrobial agents have not been specifically investigated as therapeutics for neurodegenerative diseases like Alzheimer's or Parkinson's.[22][23][24] Their mechanisms of action, such as inhibiting p53-HDM2 or protein synthesis, are distinct from the GABAergic activity that underlies the adverse cognitive effects of classical benzodiazepines. This mechanistic divergence is a crucial point of differentiation.

The future of the 1,4-benzodiazepine-2,5-dione scaffold is bright. Its synthetic tractability and proven ability to modulate challenging targets like protein-protein interactions make it an exceptionally valuable starting point for drug discovery campaigns. Future work will likely focus on:

-

Target Deconvolution: Identifying the precise molecular targets for BZDs that show potent phenotypic effects, such as the protein synthesis inhibitors.

-

Improving Pharmacokinetics: Optimizing the drug-like properties of lead compounds to enhance oral bioavailability and metabolic stability.[13]

-

Exploring New Therapeutic Areas: Screening BZD libraries against other target classes, including viral proteases and metabolic enzymes, to unlock their full therapeutic potential.

By building upon the foundational work outlined in this guide, the scientific community can continue to develop the 1,4-benzodiazepine-2,5-dione scaffold into a new generation of targeted therapies for the world's most challenging diseases.

References

-

Keating, T. A., & Armstrong, R. W. (1996). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. The Journal of Organic Chemistry. [Link]

-

Zhang, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. [Link]

-

Saleem, M., et al. (2018). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. [Link]

-

Boojamra, C. G., et al. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry. [Link]

-

Storz, M. P., et al. (2019). Homophenylalanine-derived benzo[7][10]diazepine-2,5-diones are strong bacterial quorum sensing inhibitors. ResearchGate. [Link]

-

Goff, D. A., & Zuckermann, R. N. (1995). Solid-phase synthesis of defined 1,4-benzodiazepine-2,5-dione mixtures. The Journal of Organic Chemistry. [Link]

-

Zhang, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed. [Link]

- WO2007053725A2 - Novel 1,4-benzodiazepine-2,5-diones with therapeutic properties.

-

Hulme, C., et al. (1998). Improved Procedure for the Solution Phase Preparation of 1,4-Benzodiazepine-2,5-dione Libraries via Armstrong's Convertible Isonitrile and the Ugi Reaction. The Journal of Organic Chemistry. [Link]

-

Zhang, H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed. [Link]

-

Diaz, J. L., et al. (2019). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][7][10]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry. [Link]

-

Khan, I., et al. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

-

Joseph, C. G., et al. (2008). The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies. PubMed. [Link]

-

Grasberger, B. L., et al. (2005). 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR. PubMed. [Link]

-

Kumar, A., et al. (2013). Studies in the Antimicrobial Activities of Some Newly Synthesized[7][10] Substituted Benzodiazepines by Disc Diffusion Method and. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Joseph, C. G., et al. (2008). The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists with Nanomolar Potencies. ResearchGate. [Link]

-

Leonard, K., et al. (2006). Novel 1,4-benzodiazepine-2,5-diones as Hdm2 Antagonists With Improved Cellular Activity. PubMed. [Link]

-

Boojamra, C. G., et al. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. ACS Publications. [Link]

-

Parks, D. J., et al. (2006). Enhanced pharmacokinetic properties of 1,4-benzodiazepine-2,5-dione antagonists of the HDM2-p53 protein-protein interaction through structure-based drug design. PubMed. [Link]

-

Benzodiazepine. Wikipedia. [Link]

-

Mechanism of Action. Benzodiazepine Information Coalition. [Link]

-

1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. [Link]

-

What is the best benzodiazepine (BZD) to use in patients with Parkinson's disease (PD)? Medscape. [Link]

-

Grasberger, B. L., et al. (2005). Discovery and Cocrystal Structure of Benzodiazepinedione HDM2 Antagonists That Activate p53 in Cells. Journal of Medicinal Chemistry. [Link]

-

Scuteri, D., et al. (2023). Benzodiazepines in the Treatment of Behavioural and Psychological Symptoms Associated with Dementia and Their Impact on Cognitive Impairment: Review of Clinical Evidence. EMJ. [Link]

-

van der Vijver, D. A., et al. (2002). Influence of benzodiazepines on antiparkinsonian drug treatment in levodopa users. PubMed. [Link]

-

Billioti de Gage, S., et al. (2014). Benzodiazepine use and risk of Alzheimer's disease: case-control study. BMJ. [Link]

-

MEDICATIONS TO TREAT PARKINSON'S DISEASE. Saskatchewan Health Authority. [Link]

-

Al-Ostath, A. I., et al. (2021). New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities. Sílice (CSIC). [Link]

-

1,4Benzodiazepine2,5-diones as Small Molecule Antagonists of the HDM2—p53 Interaction: Discovery and SAR. ResearchGate. [Link]

-

Lin, W., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

-

Zakzanis, K. K., & Young, J. (2015). Use of Benzodiazepines in Alzheimer's Disease: A Systematic Review of Literature. PMC. [Link]

-

Ayyash, A. N., & Fadel, E. J. (2019). Design, Synthesis, and Antimicrobial Studies of Novel Derivatives: Benzoxazepine-4,7-dione and Benzodiazepine-4,7-dione. ResearchGate. [Link]

-

Deardorff, W. J. (2015). Efficacy and Tolerability of Benzodiazepines for the Treatment of Behavioral and Psychological Symptoms of Dementia: A Systematic Review of Randomized Controlled Trials. PMC. [Link]

-

Szacon, E., et al. (2022). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. MDPI. [Link]

-

Kärkkäinen, V., et al. (2021). The Incidence of Benzodiazepine and Benzodiazepine‐Related Drug Use in People With and Without Parkinson's Disease—A Nationwide Cohort Study. Movement Disorders Clinical Practice. [Link]

-

Alzheimer's Dementia Linked with Benzodiazepine Use. WVU School of Pharmacy. [Link]

-

Do Benzodiazepines Impair Motor and Nonmotor Symptoms in a Sample of Parkinson's Disease Patients? ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists with improved cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scite.ai [scite.ai]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. sci-hub.ru [sci-hub.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced pharmacokinetic properties of 1,4-benzodiazepine-2,5-dione antagonists of the HDM2-p53 protein-protein interaction through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. saudijournals.com [saudijournals.com]

- 17. New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities | Publicación [silice.csic.es]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Benzodiazepine use and risk of Alzheimer’s disease: case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Use of Benzodiazepines in Alzheimer’s Disease: A Systematic Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

- 22. droracle.ai [droracle.ai]

- 23. Influence of benzodiazepines on antiparkinsonian drug treatment in levodopa users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Architecture of Affinity: A Technical Guide to the Structure-Activity Relationship of 1,4-Benzodiazepines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzodiazepine scaffold represents a cornerstone in medicinal chemistry, giving rise to a class of drugs with profound effects on the central nervous system (CNS).[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the pharmacological properties of these molecules, including their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects.[1][2][3] By dissecting the core structure and the influence of substitutions at key positions, we will elucidate the principles that dictate their interaction with the γ-aminobutyric acid type A (GABAA) receptor.[2][3] This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel benzodiazepine-based therapeutics, offering insights into the causal relationships between chemical structure and biological activity.

The 1,4-Benzodiazepine Core: A Privileged Scaffold

The fundamental structure of a 1,4-benzodiazepine consists of a benzene ring (Ring A) fused to a seven-membered diazepine ring (Ring B), with a phenyl substituent at position 5 (Ring C).[4][5] This tricyclic system is not merely a passive framework but an active participant in receptor binding and modulation. Early SAR studies established that the seven-membered imino-lactam ring (Ring B) is crucial for affinity to the benzodiazepine binding site on the GABAA receptor.[1]

The general structure and numbering of the 1,4-benzodiazepine core are as follows:

Figure 1: Core structure of 1,4-benzodiazepines with key positions for substitution.

Dissecting the Structure-Activity Relationship

The pharmacological profile of a 1,4-benzodiazepine is exquisitely sensitive to substitutions on its three rings. Understanding these relationships is paramount for the rational design of new derivatives with desired properties.

Ring A: The Electron-Withdrawing Imperative

Modifications on the benzene ring (Ring A) have a profound impact on activity.

-

Position 7: This is the most critical position on Ring A. The presence of an electron-withdrawing group is essential for high anxiolytic and sedative activity.[1][6][7][8] The order of potency is generally NO₂ > CF₃ > Br > Cl > F.[5] Electron-donating groups at this position significantly decrease or abolish activity.[1][6]

-

Positions 6, 8, and 9: Substitution at these positions is generally detrimental to activity.[7][9] Any modification, whether with electron-withdrawing or electron-donating groups, leads to a significant loss of potency.

Ring B: The Conformational Heart

The seven-membered diazepine ring (Ring B) is crucial for the correct conformational presentation of the molecule to the receptor.

-

Position 1: Substitution with a small alkyl group , such as a methyl group (e.g., diazepam), can increase the duration of action and may enhance potency.[1][10] Larger substituents at this position are generally not well-tolerated and can lead to a decrease in activity.[1]

-

Position 2: A carbonyl group (C=O) at this position is a key feature for high-affinity binding and is present in most clinically used benzodiazepines.[1][6] Reduction of this carbonyl to a methylene group (-CH₂) diminishes activity.[7]

-

Position 3: Introduction of a hydroxyl group (-OH) at this position, as seen in oxazepam and lorazepam, generally leads to compounds with a shorter duration of action due to rapid metabolism via glucuronidation.[11] While it can slightly decrease potency compared to the non-hydroxylated parent compound, it retains significant activity.[1][10] Alkyl substitution at this position decreases activity.[7][8]

-

4,5-Imine Double Bond: The double bond between positions 4 and 5 (C=N) is essential for activity. Saturation of this bond or shifting it to the 3,4-position leads to a significant loss of pharmacological effect.[1][7]

Ring C: The Aromatic Anchor

The phenyl ring at position 5 (Ring C) is another critical determinant of activity.

-

Position 5: A phenyl group at this position is optimal for activity.[1][12] While not strictly required for in vitro binding, it is crucial for in vivo efficacy.[8] Replacement with other aromatic or heteroaromatic rings can be tolerated in some cases, but the phenyl group remains the gold standard.

-

Ortho (2') and Di-ortho (2', 6') Positions: Substitution with electron-withdrawing groups , such as halogens (Cl, F), at the ortho position (2') of the phenyl ring significantly increases activity.[1][7][8] Di-ortho substitution can further enhance potency.

-

Meta (3') and Para (4') Positions: In contrast to the ortho position, substitution at the meta (3') and para (4') positions of the phenyl ring generally leads to a decrease or complete loss of activity.[1][7]

The following diagram illustrates the key SAR principles:

Figure 2: Summary of key structure-activity relationships for 1,4-benzodiazepines.

Mechanism of Action: Allosteric Modulation of the GABAA Receptor

1,4-Benzodiazepines exert their effects by binding to a specific site on the GABAA receptor, distinct from the GABA binding site.[1][13] This binding allosterically modulates the receptor, increasing the frequency of chloride channel opening in response to GABA.[1] The influx of chloride ions hyperpolarizes the neuron, leading to a decrease in neuronal excitability and the characteristic CNS depressant effects of benzodiazepines.[3]

Figure 3: Mechanism of action of 1,4-benzodiazepines at the GABAA receptor.

Quantitative SAR: A Tabular Overview

The following table summarizes the impact of various substituents on the relative activity of 1,4-benzodiazepines.

| Position | Substituent | Effect on Activity | Example(s) |

| Ring A | |||

| 7 | Electron-withdrawing (e.g., Cl, NO₂) | Strongly Increases | Diazepam, Clonazepam |

| 7 | Electron-donating (e.g., OCH₃) | Decreases | |

| 6, 8, 9 | Any substituent | Decreases | |

| Ring B | |||

| 1 | Small alkyl (e.g., CH₃) | Increases | Diazepam |

| 2 | Carbonyl (C=O) | Essential | Most active BZDs |

| 3 | Hydroxyl (-OH) | Retains activity, shortens duration | Oxazepam, Lorazepam |

| 4,5-imine | Saturation | Decreases | |

| Ring C | |||

| 5 | Phenyl | Optimal | Most active BZDs |

| 2' | Electron-withdrawing (e.g., Cl, F) | Increases | Lorazepam |

| 4' | Any substituent | Decreases |

Experimental Protocols for SAR Determination

The elucidation of SAR for 1,4-benzodiazepines relies on a combination of in vitro and in vivo assays.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound for the benzodiazepine binding site on the GABAA receptor.

Objective: To measure the inhibitory constant (Ki) of a novel 1,4-benzodiazepine derivative.

Materials:

-

[³H]-Flunitrazepam (radioligand)

-

Rat or bovine brain membrane preparation (source of GABAA receptors)

-

Test compound (novel benzodiazepine)

-

Unlabeled diazepam (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a series of microcentrifuge tubes, add the brain membrane preparation, [³H]-Flunitrazepam, and either buffer (for total binding), unlabeled diazepam (for non-specific binding), or the test compound at various concentrations.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 4: Workflow for a radioligand binding assay to determine binding affinity.

Electrophysiological Measurement (Two-Electrode Voltage Clamp)

This technique is used to measure the functional effect of a benzodiazepine on the GABAA receptor in a cellular context (e.g., Xenopus oocytes expressing recombinant receptors).

Objective: To determine the potentiation of GABA-induced currents by a novel 1,4-benzodiazepine.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GABAA receptor subunits (e.g., α1, β2, γ2)

-

Two-electrode voltage clamp setup

-

Perfusion system

-

GABA solution

-

Test compound solution

Procedure:

-

Inject the cRNAs for the desired GABAA receptor subunits into Xenopus oocytes and allow for receptor expression (typically 2-7 days).

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Perfuse the oocyte with a control solution and then with a solution containing a submaximal concentration of GABA (e.g., EC₁₀) to elicit a baseline current.

-

Co-apply the test compound with the GABA solution and record the potentiated current.

-

Wash out the drugs and allow the oocyte to recover.

-

Repeat the application of GABA and the test compound at different concentrations to generate a dose-response curve for the potentiation.

-

Analyze the data to determine the EC₅₀ for potentiation and the maximal potentiation effect.

Conclusion

The structure-activity relationship of 1,4-benzodiazepines is a well-established yet continually evolving field of study. A thorough understanding of the key structural requirements for high-affinity binding and potent allosteric modulation of the GABAA receptor is indispensable for the development of new therapeutic agents with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the core SAR principles, the underlying mechanism of action, and the experimental methodologies employed in this area of research. By leveraging this knowledge, medicinal chemists can continue to innovate and refine this privileged scaffold to address unmet medical needs.

References

-

TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Available from: [Link].

-

Mohsin, N. U. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12. Available from: [Link].

-

Scribd. Benzodiazepine Structure and SAR Analysis. Available from: [Link].

-

Scribd. Sar of BZD. Available from: [Link].

-

Hester, J. B., Jr, Rudzik, A. D., & Von Voigtlander, P. F. (1980). 6-Aryl-4H-s-triazolo[4,3-a][1][6]benzodiazepines. Influence of 1-substitution on pharmacological activity. Journal of Medicinal Chemistry, 23(4), 392–402. Available from: [Link].

-

Slideshare. Benzodiazopines SAR by dr. khalid hussain. Available from: [Link].

-

Kovalenko, S. M., Fisyuk, A. S., & Obydennov, D. L. (2017). Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Pharmaceutical Chemistry Journal, 51(8), 643–650. Available from: [Link].

-

YouTube. SAR of Benzodiazepine. (2020). Available from: [Link].

-

ResearchGate. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2019). Available from: [Link].

-

YouTube. Structural Activity Relationships(SAR) of Benzodiazepines - Lorazepam, clonazepam. (2019). Available from: [Link].

-

Slideshare. SAR of Benzodiazipines. Available from: [Link].

-

Leszczynski, J., & Bakalarski, G. (2012). Substituent effects on the stability of 1,4‐benzodiazepin‐2‐one tautomers: A density functional study. Ukrainian Chemical Journal, 78(10), 108-115. Available from: [Link].

-

Scribd. Sar of BZD. Available from: [Link].

-

YouTube. SAR OF BENZODIAZEPINES | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. (2019). Available from: [Link].

-

Berezhnoy, D., Nyfeler, Y., Gonthier, A., Schwob, H., Goeldner, M., & Sigel, E. (2009). Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site. Molecular Pharmacology, 75(3), 522–530. Available from: [Link].

-

Sternbach, L. H. (1971). 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. Angewandte Chemie International Edition in English, 10(1), 34–43. Available from: [Link].

-

ResearchGate. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018). Available from: [Link].

-

Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J. P., Ecker, G. F., & Ernst, M. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience, 9(8), 2151–2160. Available from: [Link].

-

Wikipedia. Benzodiazepine. Available from: [Link].

-

Wang, X., Liu, Y., Li, Y., & Zhang, Y. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(23), 4281. Available from: [Link].

-

Kim, J. J., & Hibbs, R. E. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Frontiers in Physiology, 13, 1058223. Available from: [Link].

-

ResearchGate. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Available from: [Link].

-

Cook, J. M., Yu, J., & Zhang, C. (1996). Development of a comprehensive pharmacophore model for the benzodiazepine receptor. Drug Design and Discovery, 14(1), 1-26. Available from: [Link].

-

Martin, I. L., & Borea, P. A. (1988). Structure-Activity Relationships at the Benzodiazepine Receptor. In The Benzodiazepine Receptor (pp. 91-115). Humana Press. Available from: [Link].

-

Amin, J., Brooks-Harris, G., & Weiss, D. S. (2005). Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding. Molecular Pharmacology, 68(5), 1361–1369. Available from: [Link].

-

Singh, R., & Singh, P. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3988–4011. Available from: [Link].

-

Campo-Soria, C., Chang, Y., & Weiss, D. S. (2006). Mechanism of action of benzodiazepines on GABAA receptors. British Journal of Pharmacology, 148(7), 984–990. Available from: [Link].

-

IntechOpen. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Available from: [Link].

-

Kask, A., Rinken, A., & Allikmets, L. (2007). Anti-depressant and anti-nociceptive effects of 1,4-benzodiazepine-2-ones based cholecystokinin (CCK(2)) antagonists. Drug Discoveries & Therapeutics, 1(1), 45-56. Available from: [Link].

-

Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J. P., Ecker, G. F., & Ernst, M. (2018). SAR-Guided Scoring Function and Mutational Validation Reveal the Binding Mode of CGS-8216 at the α1+/γ2- Benzodiazepine Site. ACS Chemical Neuroscience, 9(8), 2151–2160. Available from: [Link].

-

B. Pharm IV Semesater MEDICINAL CHEMISTRY 1 UNIT 4. (n.d.). Available from: [Link].

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. chemisgroup.us [chemisgroup.us]

- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Benzodiazopines SAR by dr. khalid hussain | PPT [slideshare.net]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. pharmacyconcepts.in [pharmacyconcepts.in]

- 10. SAR of Benzodiazipines | PPTX [slideshare.net]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the C16H14N2O2 Benzodiazepine Derivative: 4-Methyl-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the benzodiazepine derivative with the molecular formula C16H14N2O2. The core focus of this document is the specific isomer, 4-Methyl-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione . This compound belongs to the 1,4-benzodiazepine-2,5-dione class, a scaffold of increasing interest in medicinal chemistry for its diverse biological activities that extend beyond the classical modulation of gamma-aminobutyric acid (GABA) receptors.

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for the C16H14N2O2 benzodiazepine derivative at the heart of this guide is 4-Methyl-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione .

The structure consists of a fused benzene ring and a seven-membered diazepine ring, characteristic of the benzodiazepine core. The "-dione" suffix indicates the presence of two carbonyl groups, located at positions 2 and 5 of the diazepine ring. The "dihydro" prefix signifies the saturation of one of the double bonds in the diazepine ring. A methyl group is substituted at the nitrogen at position 4, and a phenyl group is attached to the carbon at position 3.

Table 1: Physicochemical Properties of 4-Methyl-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

| Property | Value | Source |

| Molecular Formula | C16H14N2O2 | - |

| Molecular Weight | 266.29 g/mol | - |

| IUPAC Name | 4-Methyl-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | PubChem |

Synthesis and Characterization

Proposed Synthetic Protocol

This protocol is a representative example and may require optimization for the specific target molecule.

Experimental Protocol: Synthesis of 4-Methyl-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

-

Step 1: Ugi Four-Component Condensation:

-

To a solution of 2-aminobenzoic acid (1 eq.) in methanol, add benzaldehyde (1 eq.), methylamine (1 eq. of a solution in a suitable solvent), and an isocyanide (e.g., cyclohexyl isocyanide, 1 eq.).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi product.

-

-

Step 2: Acid-Catalyzed Cyclization:

-

Dissolve the crude Ugi product in a suitable solvent such as acetic acid or a mixture of acetic acid and toluene.

-

Heat the solution to reflux for 4-8 hours to effect cyclization and concomitant N-methylation.

-

Monitor the cyclization by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound, 4-Methyl-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.

-

Spectroscopic Characterization

As direct experimental spectroscopic data for the target molecule is not available, the following table presents expected and representative data based on closely related 3-substituted-1,4-benzodiazepine-2,5-dione analogues.

Table 2: Representative Spectroscopic Data

| Technique | Expected/Representative Data |

| ¹H NMR | δ (ppm): 7.0-8.0 (m, 9H, Ar-H), 4.5-5.0 (m, 1H, CH-phenyl), 3.0-3.5 (s, 3H, N-CH₃), 2.5-3.0 (m, 2H, CH₂) |

| ¹³C NMR | δ (ppm): 165-175 (C=O), 120-140 (Ar-C), 50-60 (CH-phenyl), 30-40 (N-CH₃), 30-40 (CH₂) |

| IR (KBr) | ν (cm⁻¹): 3200-3400 (N-H stretch), 1650-1700 (C=O stretch, amide), 1580-1620 (C=C stretch, aromatic) |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ expected at 267.11 |

Biological Activity and Mechanisms of Action: Beyond the GABA Receptor

A significant body of research indicates that the 1,4-benzodiazepine-2,5-dione scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets beyond the classical GABAA receptors associated with traditional benzodiazepines.

Inhibition of the HDM2-p53 Protein-Protein Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is negatively regulated by the human double minute 2 (HDM2) oncoprotein. Disruption of the HDM2-p53 interaction is a promising strategy for cancer therapy.[1][2][3][4] Several studies have identified 1,4-benzodiazepine-2,5-dione derivatives as potent small-molecule inhibitors of this interaction.[1][5] These compounds act by binding to the p53-binding pocket of HDM2, thereby preventing the degradation of p53 and allowing its tumor-suppressive functions to be restored.[5]

Figure 1: Mechanism of HDM2-p53 inhibition by the benzodiazepine derivative.

Melanocortin Receptor Agonism

The melanocortin system, comprising five G-protein coupled receptors (MC1-5R), is involved in various physiological processes, including energy homeostasis and feeding behavior, making it an attractive target for the treatment of obesity.[6][7] The 1,4-benzodiazepine-2,5-dione template has been successfully utilized to develop potent agonists for melanocortin receptors.[6][7][8] These small-molecule mimetics of endogenous peptide ligands offer the potential for improved pharmacokinetic properties suitable for therapeutic agents.[6][9]

Dual Antagonism of NOD1 and NOD2

Nucleotide-binding oligomerization domain-like receptors (NLRs), such as NOD1 and NOD2, are intracellular sensors of bacterial peptidoglycans that play a crucial role in the innate immune response.[10][11] Overactivation of these receptors has been implicated in inflammatory diseases and cancer. Recent research has identified 1,4-benzodiazepine-2,5-dione derivatives as dual antagonists of NOD1 and NOD2.[10][11] These compounds can inhibit inflammatory signaling pathways, such as NF-κB and MAPK, and have been shown to sensitize cancer cells to chemotherapy.[10]

Conclusion

The C16H14N2O2 benzodiazepine derivative, 4-Methyl-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione , represents a fascinating molecule within a pharmacologically significant class of compounds. While its own specific biological activities are yet to be fully elucidated, the 1,4-benzodiazepine-2,5-dione scaffold to which it belongs demonstrates a remarkable versatility, engaging with a range of important biological targets far removed from the traditional GABAA receptor. This guide has provided a comprehensive overview of its nomenclature, a plausible synthetic route, and a detailed exploration of the diverse mechanisms of action associated with its structural class. For researchers in drug discovery and development, this scaffold holds considerable promise for the design of novel therapeutics targeting cancer, metabolic disorders, and inflammatory diseases.

References

-

Joseph, C. G., et al. (2008). The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies. Journal of Medicinal Chemistry, 51(5), 1423-1431. [Link]

-